molecular formula C12H15F3N2 B1586213 1-[3-(Trifluoromethyl)benzyl]piperazine CAS No. 55513-16-1

1-[3-(Trifluoromethyl)benzyl]piperazine

Cat. No.: B1586213
CAS No.: 55513-16-1
M. Wt: 244.26 g/mol
InChI Key: IUMQPHHEFKTLOZ-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)benzyl]piperazine is a chemical compound with the molecular formula C12H15F3N2. It is a derivative of piperazine, where the benzyl group is substituted with a trifluoromethyl group at the third position. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-(Trifluoromethyl)benzyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzyl chloride with piperazine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Trifluoromethyl)benzyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[3-(Trifluoromethyl)benzyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)benzyl]piperazine involves its interaction with various molecular targets. It is known to modulate neurotransmitter systems, particularly by affecting the release and reuptake of dopamine, serotonin, and noradrenaline. This modulation is mediated through its interaction with specific receptors and transporters in the central nervous system .

Comparison with Similar Compounds

Uniqueness: 1-[3-(Trifluoromethyl)benzyl]piperazine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11-3-1-2-10(8-11)9-17-6-4-16-5-7-17/h1-3,8,16H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMQPHHEFKTLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366194
Record name 1-[3-(Trifluoromethyl)benzyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55513-16-1
Record name 1-[3-(Trifluoromethyl)benzyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-(Trifluoromethyl)benzyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the limitations of using 1-[3-(Trifluoromethyl)benzyl]piperazine (TFMBP) as an efflux pump inhibitor?

A: Despite the promising results, it's crucial to acknowledge the limitations. While TFMBP exhibited efficacy against certain MDR isolates, it's essential to note that the study primarily focused on a limited number of bacterial species, primarily Staphylococcus and Micrococcus. [] To establish its broader applicability, further research involving a wider range of bacterial species, including Gram-negative bacteria, is necessary. Additionally, the study did not identify the specific efflux pumps targeted by TFMBP. Further research should aim to elucidate the molecular mechanisms underlying its EPI activity, which would provide valuable insights for optimizing its effectiveness and developing more potent and targeted EPIs.

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